4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid
Description
4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid is a multifunctional aromatic carboxylic acid characterized by a benzoic acid core linked to a substituted phenoxy group. The phenoxy moiety contains a bromine atom at the 2-position and a formyl group at the 4-position, creating a hybrid structure with both electron-withdrawing (bromo) and electron-donating (formyl) substituents. This compound’s molecular formula is C₁₅H₁₁BrO₄, with a molecular weight of approximately 335.15 g/mol. Its unique substitution pattern enables diverse reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
IUPAC Name |
4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAXQNMFJFQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2-bromo-4-formylphenol with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of aryl boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 4-[(2-Carboxy-4-formylphenoxy)methyl]benzoic acid.
Reduction: 4-[(2-Bromo-4-hydroxyphenoxy)methyl]benzoic acid.
Substitution: Various biaryl compounds depending on the aryl boronic acid used.
Scientific Research Applications
4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes and molecular imaging agents.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
4-[(2-Chloro-5-methylphenoxy)methyl]benzoic Acid
- Structural Difference: Replaces bromine with chlorine and introduces a methyl group at the 5-position of the phenoxy ring.
- Impact : The chlorine atom increases electronegativity, enhancing stability in polar solvents. The methyl group improves lipophilicity, favoring membrane permeability in biological systems. This compound exhibits moderate enzyme inhibition activity, particularly against kinases .
- Application : Used as a building block in agrochemicals due to its balanced solubility and reactivity .
4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic Acid
- Structural Difference: Substitutes the formyl group with a butanoyl chain.
- Impact : The longer acyl chain increases molecular weight and hydrophobicity, reducing solubility in aqueous media but enhancing binding to lipid-rich targets. Demonstrates promising anti-inflammatory activity in preclinical studies .
- Application : Explored in polymer coatings for controlled drug release systems .
Analogues with Varied Functional Groups
4-(2-Formylphenyl)benzoic Acid
- Structural Difference: Lacks the phenoxy methyl bridge and bromine atom.
- Impact: The absence of bromine reduces steric hindrance, accelerating nucleophilic aromatic substitution. However, the missing phenoxy group limits its utility in cross-coupling reactions .
- Application : Primarily used in synthesizing fluorescent dyes .
2-[(4-Chlorophenoxy)methyl]benzoic Acid
- Structural Difference : Replaces bromo-formyl substituents with a single chlorine atom.
- Impact : Simpler structure lowers synthetic complexity but reduces versatility. Shows weak antimicrobial activity against Staphylococcus aureus compared to brominated analogues .
- Application : Intermediate in herbicide production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
